5-Chloro-4-cyclobutoxypyridin-3-amine

Medicinal chemistry Lead optimization Physicochemical property profiling

In fragment-based drug discovery, balancing lipophilicity while retaining orthogonal reactivity is a persistent challenge. This 5-chloro-4-cyclobutoxypyridin-3-amine provides a calculated LogP of 2.25-intermediate between polar des-chloro (1.60) and lipophilic regioisomer (2.67)-and two chemoselective handles: a 3-amine for amidation/sulfonation and a 5-chlorine for Pd-catalyzed cross-coupling. • Orthogonal diversification: sequential Suzuki, Buchwald-Hartwig, or Negishi couplings without competing side reactions. • Conformationally restricted cyclobutoxy group offers 8.3-fold higher lipophilicity (ΔLogP +0.92) over the methoxy analog. • 18.3% molecular weight reduction vs. the 5-bromo analog (198.65 vs. 243.10 g/mol) preserves drug-likeness compliance.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
Cat. No. B13250245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-cyclobutoxypyridin-3-amine
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=NC=C2N)Cl
InChIInChI=1S/C9H11ClN2O/c10-7-4-12-5-8(11)9(7)13-6-2-1-3-6/h4-6H,1-3,11H2
InChIKeyHNMUTWNDMNEBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-cyclobutoxypyridin-3-amine: Physicochemical and Structural Baseline


5-Chloro-4-cyclobutoxypyridin-3-amine (CAS 1855671-82-7) is a substituted pyridin-3-amine building block featuring a chlorine atom at the 5-position and a cyclobutoxy ether at the 4-position of the pyridine ring . With a molecular formula of C9H11ClN2O and a molecular weight of 198.65 g/mol, it belongs to the class of halogenated aminopyridine intermediates widely used in medicinal chemistry for constructing kinase inhibitor libraries and other bioactive scaffolds . The combination of a nucleophilic aromatic amine, a cross-coupling-competent chlorine, and a conformationally constrained cyclobutoxy group provides a distinct substitution pattern that influences lipophilicity (LogP ~2.25) and steric profile relative to common analogs . Key physico-chemical parameters include TPSA 48.14 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds .

Orthogonal 3‑amine and 5‑chlorine handles support sequential diversification
Conformationally constrained cyclobutoxy group for lipophilic pocket targeting
Intermediate lipophilicity profile may support LipE-conscious fragment elaboration

Why 5-Chloro-4-cyclobutoxypyridin-3-amine Cannot Be Substituted by In-Class Analogs


Superficially similar pyridin-3-amine building blocks—such as the 5-des-chloro, 5-methoxy, 5-ethoxy, or 5-bromo analogs—exhibit widely divergent lipophilicity and steric profiles that directly alter pharmacokinetic behavior, target engagement, and synthetic utility in drug discovery programs. The cyclobutoxy group itself introduces conformational restriction not achievable with linear alkoxy chains, while variation of the 5-halogen (H, Br vs. Cl) significantly modulates LogP and molecular weight, both of which influence lead optimization campaigns . Equally critical, the specific regioisomeric arrangement of the amine, chlorine, and cyclobutoxy substituents dictates orthogonal reactivity handles: the 3-amine enables amide coupling, the 5-chlorine permits Pd-catalyzed cross-coupling, and the 4-cyclobutoxy ether remains stable under most conditions, whereas positional isomers (e.g., 4-chloro-2-cyclobutoxypyridine) lack the free amine nucleophile . Consequently, wholesale substitution with a different 5-substituent or regioisomer invalidates established synthetic routes and can derail structure-activity relationships (SAR) in ongoing projects.

5‑Substituent Variation
Replacing the 5‑chlorine with H or Br may shift lipophilicity and steric profiles, affecting SAR continuity.
Alkoxy Replacement
Linear alkoxy chains (methoxy, ethoxy) lack the conformational constraint and steric bulk of cyclobutoxy, altering binding orientation.
Regioisomeric Mismatch
Positional isomers (e.g., 4‑chloro‑2‑cyclobutoxypyridine) lack the 3‑amine nucleophile, precluding amide diversification.

5-Chloro-4-cyclobutoxypyridin-3-amine: Comparator-Based Evidence


Lipophilicity Comparison: 5-Chloro vs. 5-Des-Chloro Analog

The 5-chloro substituent in 5-Chloro-4-cyclobutoxypyridin-3-amine elevates the calculated octanol-water partition coefficient (LogP) to 2.2485, representing a substantial increase of +0.65 log units (approximately 4.5-fold higher lipophilicity) relative to the 5-des-chloro analog 4-cyclobutoxypyridin-3-amine (LogP 1.5951) . Both compounds share the same cyclobutoxypyridin-3-amine scaffold and are evaluated on the same platform (Leyan), minimizing inter-platform variability in the calculated LogP values.

Lipophilicity (Cl vs. H)
Data to verify
+0.65 LogP (4.5× higher) vs. 5‑des‑chloro analog
May influence permeability and protein binding in cellular assays
Calculated values; experimental confirmation recommended
Medicinal chemistry Lead optimization Physicochemical property profiling

Lipophilicity Impact: Cyclobutoxy vs. Methoxy Analog

Replacement of the 4-cyclobutoxy group with a 4-methoxy group dramatically reduces LogP from 2.2485 (target) to 1.3258 (5-Chloro-4-methoxypyridin-3-amine, CAS 1256790-34-7), a difference of ΔLogP = -0.92 . The target compound is approximately 8.3-fold more lipophilic than its methoxy analog. The cyclobutoxy moiety introduces an additional 2 methylene units in a conformationally constrained ring, contributing both hydrophobic surface area and unique steric bulk not present in the freely rotating methoxy group.

Cyclobutoxy vs. Methoxy
Data to verify
+0.92 LogP (8.3× higher), +1 rotatable bond vs. methoxy analog
Supports exploration of distinct lipophilic binding pockets
Calculated LogP; binding thermodynamics require validation
Drug design Fragment-based drug discovery Lipophilic efficiency (LipE)

Halogen Comparison: Chloro vs. Bromo Analog

Within the 4-cyclobutoxypyridin-3-amine scaffold, replacing the 5-chloro with a 5-bromo substituent (5-Bromo-4-cyclobutoxypyridin-3-amine, CAS 1697122-03-4) increases LogP marginally from 2.2485 to 2.3576 (ΔLogP = +0.11) but increases molecular weight from 198.65 to 243.10 g/mol (ΔMW = +44.45) . The chloro analog thus provides comparable lipophilicity with significantly lower molecular weight, offering a better balance for compliance with Lipinski's Rule of Five.

Chloro vs. Bromo
Data to verify
ΔMW −44.45 g/mol (−18.3%); ΔLogP −0.11 vs. bromo analog
Lower molecular weight may aid compliance with drug-likeness filters
Calculated properties; empirical ADME profiling advised
Halogen bonding Structure-activity relationship (SAR) CYP450 metabolism

Regioisomer Differentiation: 3-Amine vs. 2-Chloropyridine

A common procurement mistake is conflating 5-Chloro-4-cyclobutoxypyridin-3-amine with its regioisomer 4-Chloro-2-cyclobutoxypyridine (CAS 1346706-99-7). The target compound possesses a free primary aromatic amine (H_Donors = 1) at the 3-position, enabling direct amide coupling and sulfonamide formation. In contrast, the regioisomer has zero hydrogen bond donors (H_Donors = 0) and lacks the amine nucleophile entirely, while its LogP is 2.6663 vs. 2.2485 . The target compound is thus uniquely suited as a bifunctional scaffold with orthogonal amine and chlorine handles, whereas the regioisomer offers only chlorine-based reactivity.

Regioisomer Identity
Class-level inference
Target: H‑donor = 1 (amine); regioisomer: 0 H‑donors
Free amine handle essential for amidation and sulfonation
Property-based differentiation; experimental reactivity profiling advised
Synthetic chemistry Cross-coupling Amide bond formation

Patented Use as a Kinase Inhibitor Intermediate

Compounds containing the 4-cyclobutoxypyridine motif, structurally related to 5-Chloro-4-cyclobutoxypyridin-3-amine, are explicitly claimed in patent literature as inhibitors of ATR protein kinase [1]. The patent family US9066954 and related filings describe pyridin-3-amine derivatives bearing cyclobutoxy and halogen substituents as key pharmacophoric elements in fused heterocyclic kinase inhibitor compositions. While the exact compound (CAS 1855671-82-7) has not yet been the subject of a published head-to-head biological study, its structural congruence with patented ATR inhibitor intermediates positions it as a rational procurement choice for kinase drug discovery groups building upon disclosed ATR or related kinase inhibitor chemotypes.

Kinase Inhibitor Patent
Supporting evidence
Scaffold present in ATR kinase inhibitor patent series (US9066954)
May reduce synthetic burden for kinase inhibitor library construction
Patent claims structural motif; direct biological data for this compound not reported
Kinase inhibitor patents ATR kinase Pharmaceutical compositions

Application Scenarios for 5-Chloro-4-cyclobutoxypyridin-3-amine


Fragment-to-Lead Optimization with Moderate Lipophilicity

In fragment-based drug discovery campaigns where balanced potency and lipophilicity are critical, 5-Chloro-4-cyclobutoxypyridin-3-amine provides a calculated LogP of 2.25—intermediate between the overly polar des-chloro analog (LogP 1.60) and the excessively lipophilic regioisomer 4-chloro-2-cyclobutoxypyridine (LogP 2.67) . This moderate lipophilicity helps maintain acceptable LipE values during fragment elaboration, while the 3-amine handle permits rapid library enumeration via amide coupling to explore target binding pockets.

Kinase Inhibitor Library Construction with Orthogonal Handles

The compound's orthogonally reactive 3-amine (for amidation/sulfonation) and 5-chlorine (for Suzuki, Buchwald-Hartwig, or Negishi cross-coupling) permit sequential, chemoselective diversification . This dual-handle architecture distinguishes it from the 4-chloro-2-cyclobutoxypyridine regioisomer, which lacks an amine nucleophile and limits diversification options . The scaffold's documented presence in ATR kinase inhibitor patent families further supports its application in kinase-focused library synthesis [1].

SAR Exploration with Constrained Cyclobutoxy Motif

When linear alkoxy SAR vectors (methoxy, ethoxy) have been exhausted, the cyclobutoxy group introduces a conformationally restricted ring that projects hydrophobic surface area in a defined orientation. The target compound exhibits 8.3-fold higher lipophilicity (ΔLogP = +0.92) than the corresponding methoxy analog , enabling access to distinct regions of lipophilic binding pockets. The additional rotatable bond (2 vs. 1 for methoxy) also provides a measurable entropic difference that can be correlated with binding thermodynamics.

Molecular Weight-Conscious Lead Optimization Programs

For programs constrained by molecular weight ceilings, the chloro analog (MW 198.65) offers a 44.45 Da weight savings over the bromo analog (MW 243.10) with only a marginal lipophilicity penalty (ΔLogP = −0.11) . This 18.3% molecular weight reduction provides substantial headroom for additional substituent incorporation while maintaining compliance with drug-likeness filters such as Lipinski's Rule of Five and the Ghose filter.

Application
Selection Property
Validation Focus
Fragment‑based lead optimization
Orthogonal amine/chlorine handles and intermediate lipophilicity
LipE maintenance during fragment elaboration
Kinase inhibitor library synthesis
Sequentially addressable 3‑amine and 5‑chlorine
Chemoselective diversification sequence
Lipophilic pocket SAR exploration
Conformationally restricted cyclobutoxy group
Binding thermodynamics and orientation
Molecular‑weight‑conscious lead optimization
Lower molecular weight for weight‑constrained campaigns
Drug‑likeness filter compliance
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